2-Amino-6-(4-methylphenyl)-4-(thiophen-2-yl)pyridine-3-carbonitrile
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Overview
Description
2-Amino-6-(4-methylphenyl)-4-(thiophen-2-yl)pyridine-3-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a methylphenyl group, a thiophenyl group, and a pyridine ring with a carbonitrile group. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(4-methylphenyl)-4-(thiophen-2-yl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with thiophene-2-carbaldehyde in the presence of a base to form an intermediate. This intermediate is then subjected to a cyclization reaction with malononitrile and ammonium acetate under reflux conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and solvent choice, can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(4-methylphenyl)-4-(thiophen-2-yl)pyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like sodium methoxide, are commonly used.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
2-Amino-6-(4-methylphenyl)-4-(thiophen-2-yl)pyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-Amino-6-(4-methylphenyl)-4-(thiophen-2-yl)pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-(4-chlorophenyl)-4-(thiophen-2-yl)pyridine-3-carbonitrile
- 2-Amino-6-(4-methoxyphenyl)-4-(thiophen-2-yl)pyridine-3-carbonitrile
- 2-Amino-6-(4-fluorophenyl)-4-(thiophen-2-yl)pyridine-3-carbonitrile
Uniqueness
Compared to similar compounds, 2-Amino-6-(4-methylphenyl)-4-(thiophen-2-yl)pyridine-3-carbonitrile stands out due to the presence of the methyl group on the phenyl ring. This methyl group can influence the compound’s reactivity, solubility, and biological activity, making it a unique and valuable compound for research and development.
Properties
Molecular Formula |
C17H13N3S |
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Molecular Weight |
291.4 g/mol |
IUPAC Name |
2-amino-6-(4-methylphenyl)-4-thiophen-2-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C17H13N3S/c1-11-4-6-12(7-5-11)15-9-13(16-3-2-8-21-16)14(10-18)17(19)20-15/h2-9H,1H3,(H2,19,20) |
InChI Key |
TZFJLFDMWYISAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CS3)C#N)N |
Origin of Product |
United States |
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